molecular formula C14H20N2O2S2 B5726966 Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate

Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate

Cat. No.: B5726966
M. Wt: 312.5 g/mol
InChI Key: XAVRSNFFLMLPKZ-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is characterized by its unique structure, which includes an ethyl ester group, an ethyl substituent, and a carbamothioylamino group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamothioylamino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamothioylamino group can produce amines.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing various biochemical pathways. For instance, thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-5-10-7-11(13(17)18-6-2)12(20-10)16-14(19)15-8-9(3)4/h7H,3,5-6,8H2,1-2,4H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVRSNFFLMLPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)NCC(=C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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